

# Technical Support Center: BAY-155 Off-Target Effects and Selectivity Profile

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## Compound of Interest

Compound Name: BAY-155

Cat. No.: B15572040

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of **BAY-155**, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BAY-155**?

A1: **BAY-155** is a small molecule inhibitor that competitively binds to a pocket on the menin protein, disrupting its interaction with the MLL1 protein (and its oncogenic fusion partners). This protein-protein interaction is crucial for the leukemogenic activity of MLL fusion proteins in certain types of leukemia, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By blocking this interaction, **BAY-155** leads to the downregulation of key target genes like MEIS1, and the upregulation of differentiation markers such as CD11b and MNDA, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.<sup>[1]</sup>

Q2: How does the selectivity of **BAY-155** compare to other menin-MLL inhibitors like MI-503?

A2: **BAY-155** has demonstrated a significantly improved selectivity profile when compared to the earlier generation menin-MLL inhibitor, MI-503.<sup>[2]</sup> In a broad panel of safety pharmacology assays, **BAY-155** shows minimal interaction with a wide range of off-target proteins at concentrations where it potently inhibits the menin-MLL interaction.

Q3: What are the known off-target effects of **BAY-155** at therapeutic concentrations?

A3: At a concentration of 10  $\mu$ M, which is significantly higher than its potent IC<sub>50</sub> of 8 nM for the menin-MLL interaction, **BAY-155** exhibits a clean off-target profile with minimal significant interactions in a safety pharmacology panel.<sup>[2]</sup> This suggests a low potential for off-target mediated side effects at therapeutically relevant concentrations. For a detailed breakdown of the screening results, please refer to the data presented in the "Quantitative Data Summary" section.

Q4: I am observing unexpected toxicity in my cell-based assays with **BAY-155**. What could be the cause?

A4: While **BAY-155** is highly selective, it is crucial to consider the following:

- **Compound Concentration:** Ensure you are using a concentration of **BAY-155** that is relevant to its on-target potency (IC<sub>50</sub> = 8 nM). High micromolar concentrations may lead to non-specific effects.
- **Cell Line Sensitivity:** The anti-proliferative effects of **BAY-155** are most pronounced in cancer cell lines with MLL rearrangements.<sup>[2]</sup> Limited effects are observed in most solid tumor models.
- **Solvent Effects:** Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your specific cell line.
- **On-Target Differentiation Effects:** In MLL-rearranged leukemia cells, inhibition of the menin-MLL interaction can induce cellular differentiation, which may be misinterpreted as a toxic effect. It is advisable to assess markers of differentiation alongside viability.

## Quantitative Data Summary

The following table summarizes the selectivity profile of **BAY-155** in comparison to MI-503 against a panel of safety pharmacology-relevant targets. The data represents the percent inhibition of binding or activity at a concentration of 10  $\mu$ M.

Target Class	Target	BAY-155 (% Inhibition at 10 µM)	MI-503 (% Inhibition at 10 µM)
GPCRs	Adenosine A1	<50%	<50%
Adrenergic α1	<50%	<50%	>50%
Adrenergic α2	<50%	>50%	
Adrenergic β1	<50%	<50%	
Angiotensin AT1	<50%	<50%	
Cannabinoid CB1	<50%	>50%	
Dopamine D1	<50%	<50%	
Dopamine D2	<50%	<50%	
Muscarinic M1	<50%	<50%	
Muscarinic M2	<50%	<50%	
Muscarinic M3	<50%	>50%	
Serotonin 5-HT1A	<50%	<50%	
Serotonin 5-HT2A	<50%	>50%	
Ion Channels	Ca <sup>2+</sup> Channel (L-type)	<50%	
K <sup>+</sup> Channel (hERG)	<50%	<50%	
Na <sup>+</sup> Channel (Site 2)	<50%	<50%	
Transporters	Dopamine Transporter	<50%	<50%
Norepinephrine Transporter	<50%	<50%	>50%
Serotonin Transporter	<50%	>50%	
Enzymes	COX-1	<50%	
COX-2	<50%	<50%	<50%

PDE3	<50%	<50%
PDE4	<50%	<50%

Data is estimated from the graphical representation in Brzezinka K, et al. Cancers (Basel). 2020 Jan 14;12(1):201.

## Experimental Protocols

### Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to determine the potency of inhibitors in disrupting the interaction between menin and an MLL-derived peptide.

#### Materials:

- Purified, recombinant full-length human menin protein.
- Fluorescently labeled peptide derived from MLL (e.g., FITC-labeled MLL4-15).
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
- **BAY-155** stock solution in DMSO.
- 384-well, low-volume, black, round-bottom plates.
- Fluorescence polarization plate reader.

#### Procedure:

- Prepare serial dilutions of **BAY-155** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Prepare a master mix of menin protein and the fluorescently labeled MLL peptide in Assay Buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.

- Add the **BAY-155** dilutions or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
- Add the menin/MLL peptide master mix to all wells.
- Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
- Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
- Calculate the IC<sub>50</sub> value by plotting the decrease in fluorescence polarization as a function of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

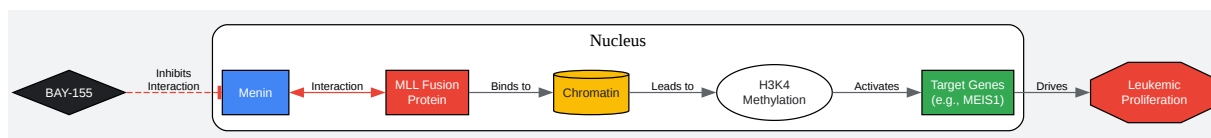
- MLL-rearranged leukemia cell line (e.g., MV-4-11).
- Complete cell culture medium.
- **BAY-155** stock solution in DMSO.
- Phosphate-Buffered Saline (PBS).
- Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors).
- PCR tubes.
- Thermocycler.
- Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

- Centrifuge.
- SDS-PAGE and Western blotting reagents.
- Primary antibody against menin.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

Procedure:

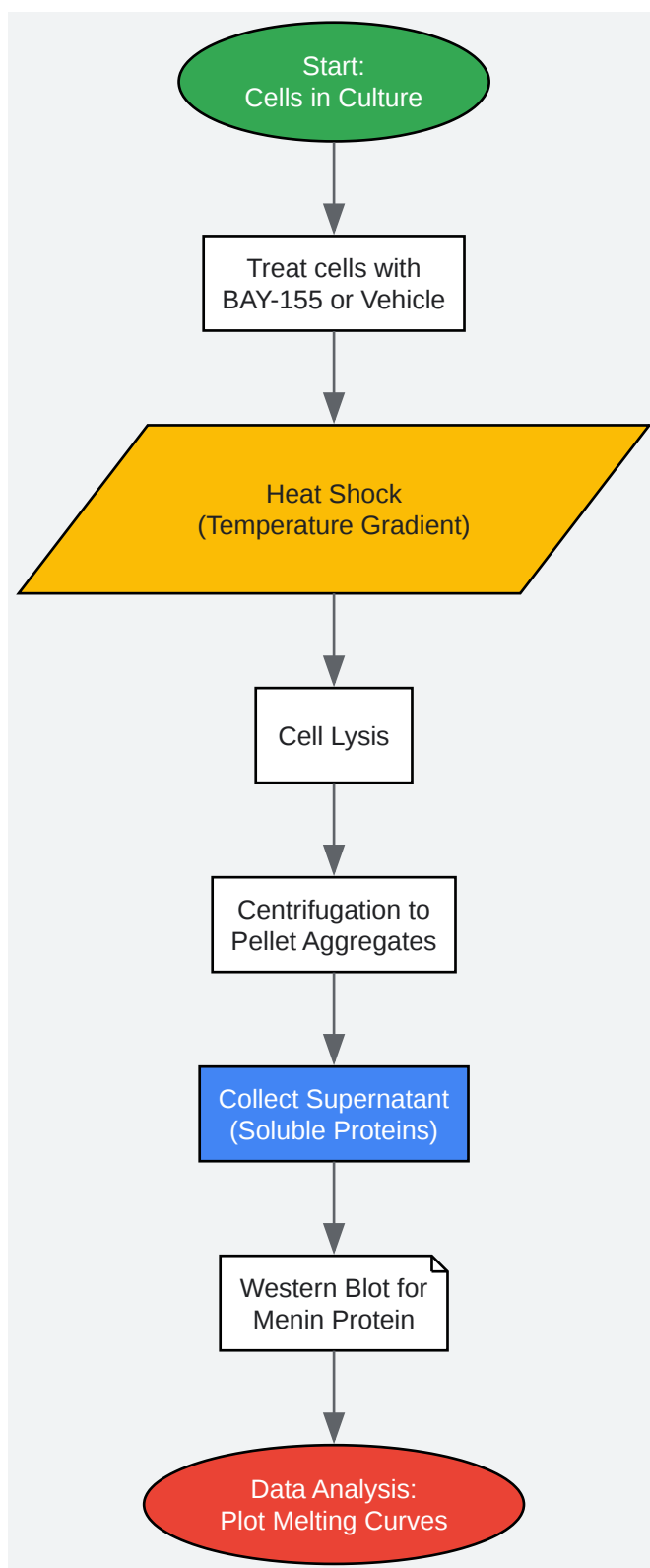
- Culture the cells to the desired density.
- Treat the cells with various concentrations of **BAY-155** or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
- Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes). A typical temperature range would be from 40°C to 70°C.
- Cool the samples to room temperature.
- Lyse the cells to release the soluble proteins.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble menin in the supernatant by Western blotting.
- Quantify the band intensities and plot the amount of soluble menin as a function of temperature for both **BAY-155**-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of **BAY-155** indicates target engagement.

## Visualizations



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Caption: Menin-MLL Signaling Pathway and the Mechanism of Action of **BAY-155**.



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Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).



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## References

- 1. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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